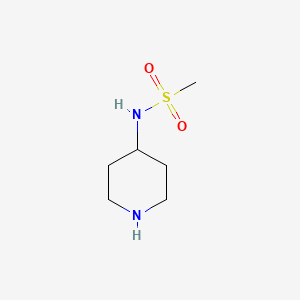

N-(Piperidin-4-yl)methanesulfonamide

Description

The exact mass of the compound N-(Piperidin-4-yl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(Piperidin-4-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Piperidin-4-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-piperidin-4-ylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-2-4-7-5-3-6/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEICDPYHCEZMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585399 |

Source

|

| Record name | N-(Piperidin-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70724-72-0 |

Source

|

| Record name | N-(Piperidin-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70724-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(Piperidin-4-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-(Piperidin-4-yl)methanesulfonamide, a versatile piperidine derivative with significant potential in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its biological relevance through a representative signaling pathway.

Core Chemical and Physical Properties

N-(Piperidin-4-yl)methanesulfonamide is a white to off-white solid at room temperature. Its chemical structure features a central piperidine ring with a methanesulfonamide group attached to the nitrogen at the 4-position. This combination of a cyclic amine and a sulfonamide moiety imparts specific physicochemical properties that are of interest in drug design, such as potential hydrogen bonding capabilities and a degree of polarity.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of N-(Piperidin-4-yl)methanesulfonamide.

| Property | Value | Source |

| CAS Number | 70724-72-0 | Chemical Abstracts Service |

| Molecular Formula | C₆H₁₄N₂O₂S | --- |

| Molecular Weight | 178.25 g/mol | --- |

| Melting Point | 154-156 °C | Commercial Supplier Data |

| Boiling Point (Predicted) | 299.4 ± 50.0 °C | Computational Prediction |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | Computational Prediction |

| pKa (Predicted) | 10.68 ± 0.20 | Computational Prediction |

| Appearance | White to off-white solid | Commercial Supplier Data |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-(Piperidin-4-yl)methanesulfonamide are crucial for its application in research and development. The following sections provide representative methodologies based on established chemical principles for sulfonamide synthesis and standard analytical techniques.

Synthesis of N-(Piperidin-4-yl)methanesulfonamide

A common and effective method for the synthesis of N-(Piperidin-4-yl)methanesulfonamide involves the reaction of a protected 4-aminopiperidine with methanesulfonyl chloride, followed by deprotection.

Reaction Scheme:

Elucidation of N-(Piperidin-4-yl)methanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological relevance of N-(Piperidin-4-yl)methanesulfonamide. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Identity and Properties

N-(Piperidin-4-yl)methanesulfonamide is a piperidine derivative containing a methanesulfonamide moiety. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.

Table 1: Physicochemical Properties of N-(Piperidin-4-yl)methanesulfonamide

| Property | Value | Source |

| IUPAC Name | N-(Piperidin-4-yl)methanesulfonamide | - |

| CAS Number | 70724-72-0 | [1][2][3] |

| Molecular Formula | C₆H₁₄N₂O₂S | [1][2][3] |

| Molecular Weight | 178.25 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | 154-156 °C | [1][3] |

| Boiling Point (Predicted) | 299.4 ± 50.0 °C | [1][3] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1][3] |

| pKa (Predicted) | 10.68 ± 0.20 | [1][3] |

Spectroscopic Data Summary

Table 2: Predicted ¹H NMR Spectral Data for N-(Piperidin-4-yl)methanesulfonamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | H-4 (piperidine) |

| ~3.0 - 3.2 | m | 2H | H-2, H-6 (piperidine, equatorial) |

| ~2.9 | s | 3H | -SO₂CH₃ |

| ~2.6 - 2.8 | m | 2H | H-2, H-6 (piperidine, axial) |

| ~1.8 - 2.0 | m | 2H | H-3, H-5 (piperidine, equatorial) |

| ~1.4 - 1.6 | m | 2H | H-3, H-5 (piperidine, axial) |

Note: This is a predicted spectrum and actual values may vary.

Table 3: Predicted ¹³C NMR Spectral Data for N-(Piperidin-4-yl)methanesulfonamide

| Chemical Shift (δ) ppm | Assignment |

| ~48 - 50 | C-4 (piperidine) |

| ~44 - 46 | C-2, C-6 (piperidine) |

| ~40 - 42 | -SO₂CH₃ |

| ~32 - 34 | C-3, C-5 (piperidine) |

Note: This is a predicted spectrum and actual values may vary.

Table 4: Representative Mass Spectrometry Data (for N-methyl-N-(piperidin-4-yl)methanesulfonamide)

| m/z | Ion |

| 193.1 | [M+H]⁺ |

| 113.1 | [M-SO₂CH₃]⁺ |

| 97.1 | [Piperidine fragment]⁺ |

Note: Data is representative of the N-methyl analog. The parent compound is expected to show [M+H]⁺ at m/z 179.1.

Table 5: Representative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Sharp | N-H Stretch (piperidine) |

| 3200 - 3300 | Medium, Broad | N-H Stretch (sulfonamide) |

| 2850 - 2950 | Strong | C-H Stretch (aliphatic) |

| 1320 - 1350 | Strong | S=O Asymmetric Stretch |

| 1140 - 1160 | Strong | S=O Symmetric Stretch |

| 700 - 800 | Medium | S-N Stretch |

Note: This is a representative spectrum based on typical functional group frequencies.

Synthesis Methodology

The synthesis of N-(Piperidin-4-yl)methanesulfonamide can be achieved through a multi-step process involving the protection of the piperidine nitrogen, sulfonylation of the 4-amino group, and subsequent deprotection.

Experimental Protocol: Synthesis of N-(Piperidin-4-yl)methanesulfonamide

Step 1: N-Boc Protection of 4-Aminopiperidine

-

To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate.

Step 2: Sulfonylation

-

Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate.

Step 3: Boc Deprotection

-

Dissolve the product from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with a strong base (e.g., NaOH).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-(Piperidin-4-yl)methanesulfonamide.

Synthesis Workflow Diagram

References

In-Depth Technical Guide to the Synthesis of N-(Piperidin-4-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for N-(Piperidin-4-yl)methanesulfonamide, a valuable building block in medicinal chemistry. The described methodology is a robust two-step process involving the formation of a protected intermediate followed by deprotection to yield the final product. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical application in a laboratory setting.

Introduction

N-(Piperidin-4-yl)methanesulfonamide is a key intermediate in the synthesis of various pharmaceutically active compounds. The piperidine scaffold is a common motif in many approved drugs, and the methanesulfonamide group can significantly influence the physicochemical properties of a molecule, such as its solubility and ability to act as a hydrogen bond donor. An efficient and well-documented synthetic route is therefore crucial for researchers in drug discovery and development. The synthesis detailed herein proceeds via a widely applicable two-step sequence: the sulfonylation of a Boc-protected aminopiperidine derivative, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Overall Synthesis Pathway

The synthesis of N-(Piperidin-4-yl)methanesulfonamide is typically achieved through a two-step process commencing with the commercially available tert-butyl 4-aminopiperidine-1-carboxylate.

Step 1: Synthesis of tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate

In the initial step, the primary amine of tert-butyl 4-aminopiperidine-1-carboxylate is reacted with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.

Step 2: Synthesis of N-(Piperidin-4-yl)methanesulfonamide (Boc Deprotection)

The tert-butyloxycarbonyl (Boc) protecting group is subsequently removed from the piperidine nitrogen under acidic conditions to yield the final product, N-(Piperidin-4-yl)methanesulfonamide, typically as a hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

Methanesulfonyl chloride

-

Triethylamine (Et3N) or other suitable non-nucleophilic base

-

Dichloromethane (CH2Cl2), anhydrous

-

1M Sodium bisulfate (NaHSO4) solution or similar aqueous acid

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 - 2.0 eq) to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or LC-MS).

-

Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M NaHSO4).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Step 2: Synthesis of N-(Piperidin-4-yl)methanesulfonamide Hydrochloride

Materials:

-

tert-Butyl 4-(methylsulfonamido)piperidine-1-carboxylate

-

4M Hydrochloric acid (HCl) in 1,4-dioxane or other suitable acidic solution (e.g., trifluoroacetic acid in dichloromethane)

-

1,4-Dioxane or other suitable solvent

-

Diethyl ether

Procedure:

-

Dissolve the crude or purified tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate (1.0 eq) in 1,4-dioxane.

-

To this solution, add 4M HCl in dioxane (typically 3-10 equivalents of HCl) at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. The progress of the deprotection can be monitored by TLC or LC-MS. A precipitate may form during the reaction.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid can be triturated with a solvent such as diethyl ether to afford a precipitate.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(Piperidin-4-yl)methanesulfonamide hydrochloride as a solid.

Data Presentation

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | tert-Butyl 4-(methylsulfonamido)piperidine-1-carboxylate | tert-Butyl 4-aminopiperidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 85-95 | >95 |

| 2 | N-(Piperidin-4-yl)methanesulfonamide hydrochloride | tert-Butyl 4-(methylsulfonamido)piperidine-1-carboxylate | 4M HCl in 1,4-dioxane | 1,4-Dioxane | 90-98 | >98 |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for N-(Piperidin-4-yl)methanesulfonamide.

Logical Relationships in the Synthesis

Caption: Logical steps in the sulfonylation and deprotection sequence.

In-Depth Technical Guide: N-(Piperidin-4-yl)methanesulfonamide (CAS Number: 166815-15-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Piperidin-4-yl)methanesulfonamide, a key chemical intermediate in pharmaceutical research and development. Due to its structural features, incorporating both a piperidine ring and a methanesulfonamide group, this compound serves as a versatile building block in the synthesis of a variety of biologically active molecules.

Chemical and Physical Properties

N-(Piperidin-4-yl)methanesulfonamide is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 166815-15-2 | [1] |

| Molecular Formula | C₇H₁₆N₂O₂S | [1] |

| Molecular Weight | 192.28 g/mol | [1] |

| IUPAC Name | N-(piperidin-4-ylmethyl)methanesulfonamide | [1] |

| Synonyms | N-[(Piperidin-4-yl)methyl]methanesulfonamide, 4-(Methylsulfonylaminomethyl)piperidine | [1] |

| Appearance | Solid | Various Suppliers |

| Purity | Typically >95% | Various Suppliers |

Synthesis and Handling

While specific, detailed peer-reviewed synthesis protocols for N-(Piperidin-4-yl)methanesulfonamide are not extensively published, its structure suggests a straightforward synthetic route. The synthesis would likely involve the reaction of 4-(aminomethyl)piperidine with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct. The piperidine nitrogen may require a protecting group, such as a tert-butyloxycarbonyl (Boc) group, during the sulfonylation step, followed by a deprotection step.

A generalized synthetic workflow is depicted below:

Handling and Storage:

N-(Piperidin-4-yl)methanesulfonamide should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically stored in a cool, dry place away from incompatible materials. The hydrochloride salt is also commercially available and may offer improved handling and stability characteristics.

Applications in Drug Discovery and Development

The true significance of N-(Piperidin-4-yl)methanesulfonamide lies in its role as a key intermediate in the synthesis of more complex and pharmacologically active molecules. The piperidine moiety is a common scaffold in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to interact with a wide range of biological targets. The methanesulfonamide group can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the final compound to its target protein.

This intermediate is particularly useful in the development of:

-

Central Nervous System (CNS) Agents: The piperidine ring is a frequent feature in drugs targeting CNS receptors.

-

Receptor Modulators: It serves as a building block for synthesizing ligands for various receptors, including serotonin and dopamine receptors.

While public domain literature does not extensively detail the biological activity of N-(Piperidin-4-yl)methanesulfonamide itself, its utility is demonstrated in numerous patents where it is a precursor to compounds with potential therapeutic applications. The general logic for its use in medicinal chemistry is outlined in the following diagram:

References

Physical and chemical properties of N-(Piperidin-4-yl)methanesulfonamide

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(Piperidin-4-yl)methanesulfonamide. It is intended for researchers, scientists, and professionals in drug development who are interested in the scientific attributes of this compound. This document collates available data from various sources, presents generalized experimental protocols for synthesis and analysis based on related compounds, and discusses potential, though unconfirmed, areas of biological relevance.

Chemical and Physical Properties

N-(Piperidin-4-yl)methanesulfonamide, with the CAS number 70724-72-0, is a chemical compound containing a piperidine ring attached to a methanesulfonamide group. The piperidine and sulfonamide moieties are common pharmacophores in medicinal chemistry, suggesting potential biological activity.[1][2]

Table 1: Summary of Physical and Chemical Properties of N-(Piperidin-4-yl)methanesulfonamide

| Property | Value | Source |

| IUPAC Name | N-(piperidin-4-yl)methanesulfonamide | N/A |

| CAS Number | 70724-72-0 | N/A |

| Molecular Formula | C₆H₁₄N₂O₂S | [3] |

| Molecular Weight | 178.25 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 154-156 °C | N/A |

| Boiling Point | 299.4 ± 50.0 °C (Predicted) | N/A |

| Solubility | Data not available | N/A |

| pKa | 10.68 ± 0.20 (Predicted) | N/A |

| logP | Data not available | N/A |

Experimental Protocols

Representative Synthesis Workflow

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[7] In this case, the synthesis of N-(Piperidin-4-yl)methanesulfonamide could be envisioned to proceed via the reaction of 4-aminopiperidine with methanesulfonyl chloride. A protecting group strategy for the piperidine nitrogen might be necessary to avoid side reactions.

Analytical Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule. Expected signals would correspond to the methanesulfonyl group's methyl protons, the piperidine ring protons, and the amine protons.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

-

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed to assess the purity of the compound.[8] Given the lack of a strong UV chromophore, a charged aerosol detector (CAD) or derivatization with a UV-active agent might be necessary for detection.[8][9][10]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely be a suitable method.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the mechanism of action of N-(Piperidin-4-yl)methanesulfonamide. However, the piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[1] Similarly, the sulfonamide functional group is a key component in many therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2]

Derivatives of piperidine have been investigated for a range of biological activities, including as anti-inflammatory agents and antimycotics.[11][12] Given the presence of these two important pharmacophores, it is plausible that N-(Piperidin-4-yl)methanesulfonamide could exhibit some form of biological activity. Further screening and biological evaluation would be required to determine its pharmacological profile.

As a representative example of a signaling pathway where related compounds are active, the following diagram illustrates a simplified representation of a generic kinase signaling pathway, which is a common target for drugs containing sulfonamide and piperidine motifs.[2] The specific role, if any, of N-(Piperidin-4-yl)methanesulfonamide in this or any other signaling pathway is unknown.

Conclusion

N-(Piperidin-4-yl)methanesulfonamide is a compound of interest due to its structural motifs, which are prevalent in many biologically active molecules. While some of its basic physical and chemical properties have been identified, there is a significant lack of experimentally determined data, detailed and validated experimental protocols for its synthesis and analysis, and any information regarding its biological activity and mechanism of action. The information provided in this guide serves as a starting point for researchers and highlights the need for further investigation to fully characterize this compound and explore its potential therapeutic applications.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. n-piperidin-4-yl-methanesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 113559-02-7|N-(4-(Piperidine-4-carbonyl)phenyl)methanesulfonamide hydrochloride|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 12. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(Piperidin-4-yl)methanesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(Piperidin-4-yl)methanesulfonamide, a piperidine-containing sulfonamide that holds significance as a versatile scaffold in medicinal chemistry. The piperidine moiety is a prevalent feature in numerous FDA-approved drugs, valued for its favorable physicochemical properties and its ability to interact with a wide array of biological targets. The addition of a sulfonamide group can enhance solubility and binding affinity, making this compound a valuable intermediate in the development of novel therapeutics. This document details the physicochemical properties, a representative synthetic protocol, and the potential biological activities of this compound class, offering a valuable resource for professionals in drug discovery and development.

Physicochemical Properties

N-(Piperidin-4-yl)methanesulfonamide is a small molecule with a well-defined structure. Its key quantitative data are summarized in the table below. It is important to distinguish between the parent compound and its derivatives, such as the hydrochloride salt or methylated analogs, as their properties will differ. For the purpose of this guide, the primary focus is on the parent molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O₂S | [1][2] |

| Molecular Weight | 178.25 g/mol | [1][2] |

| Canonical SMILES | CS(=O)(=O)NC1CCNCC1 | [1][2] |

| InChI Key | NAEICDPYHCEZMG-UHFFFAOYSA-N | [1][2] |

| Physical Form | Solid | [1][2] |

Note: The properties of the hydrochloride salt (CAS Number 68996-26-9) will differ, with a molecular weight of 214.71 g/mol and a molecular formula of C₆H₁₅ClN₂O₂S.[1]

Synthetic Protocol

The synthesis of N-(Piperidin-4-yl)methanesulfonamide can be achieved through a multi-step process that is common for the preparation of piperidine sulfonamides. The following is a representative experimental protocol, adapted from general methods for the synthesis of similar compounds. This protocol involves the use of a protecting group for the piperidine nitrogen to ensure selective reaction at the desired position.

General Synthetic Workflow

A plausible synthetic route involves the protection of the piperidine nitrogen, followed by sulfonylation of the amine, and subsequent deprotection to yield the final product.

Caption: General synthetic workflow for N-(Piperidin-4-yl)methanesulfonamide.

Detailed Experimental Protocol

Step 1: Protection of Piperidin-4-amine

-

Reaction Setup: Dissolve piperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

-

Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-piperidin-4-amine, which can be purified by flash column chromatography.

Step 2: Sulfonylation

-

Reaction Setup: Dissolve N-Boc-piperidin-4-amine (1.0 eq) in an anhydrous solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base, such as triethylamine (1.5 eq) or pyridine.

-

Addition of Sulfonylating Agent: Cool the reaction mixture to 0 °C. Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, N-(1-(tert-butoxycarbonyl)piperidin-4-yl)methanesulfonamide, can be purified by recrystallization or column chromatography.

Step 3: Deprotection

-

Reaction Setup: Dissolve the purified N-(1-(tert-butoxycarbonyl)piperidin-4-yl)methanesulfonamide (1.0 eq) in a suitable solvent such as DCM or dioxane.

-

Addition of Acid: Add a strong acid, such as trifluoroacetic acid (TFA) (10 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. If the hydrochloride salt is desired, the resulting solid can be triturated with diethyl ether and collected by filtration. To obtain the free base, dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(Piperidin-4-yl)methanesulfonamide.

Potential Biological Activities and Signaling Pathways

Derivatives of piperidine and sulfonamides are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery. While specific biological data for N-(Piperidin-4-yl)methanesulfonamide is not extensively published, the activities of structurally similar compounds suggest several potential therapeutic applications.

Antibacterial Activity

Sulfonamide-containing compounds are well-established antibacterial agents.[3] Their mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[3] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these sulfonamides act as competitive inhibitors, disrupting the synthesis of folic acid, which is essential for bacterial DNA synthesis and growth.[3]

Caption: Potential antibacterial mechanism of action via DHPS inhibition.

Anti-inflammatory and Other Activities

Piperidine sulfonamides have also been investigated for other therapeutic effects:

-

Anti-inflammatory Agents: Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages. This is achieved through the modulation of the NF-κB signaling pathway.

-

Antidiabetic Agents: Sulfonamide derivatives of piperidine have been designed and synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a promising target for the treatment of type 2 diabetes.[4]

-

Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a well-known zinc-binding group, and many sulfonamide-containing compounds are potent inhibitors of carbonic anhydrases, which are implicated in conditions like glaucoma and certain types of cancer.

Analytical Characterization

The characterization of N-(Piperidin-4-yl)methanesulfonamide and its intermediates would typically involve a combination of the following analytical techniques:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and assess purity. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., N-H, S=O, C-N). |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |

| Elemental Analysis (CHN) | To confirm the elemental composition of the synthesized compound. |

This technical guide provides a foundational understanding of N-(Piperidin-4-yl)methanesulfonamide for researchers and professionals in the field of drug development. The versatility of the piperidine and sulfonamide moieties suggests that this compound and its derivatives are promising candidates for further investigation and development of novel therapeutic agents.

References

- 1. N-(Piperidin-4-yl)methanesulfonamide hydrochloride [myskinrecipes.com]

- 2. n-piperidin-4-yl-methanesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Piperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the significant biological activities of piperidine derivatives, focusing on their anticancer, antiviral, antibacterial, antifungal, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to aid in the exploration and development of next-generation piperidine-based therapeutics.

Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral to numerous anticancer drugs and clinical candidates, exhibiting a variety of mechanisms of action that include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[3]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various piperidine derivatives against several human cancer cell lines and key molecular targets. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of the potency of these compounds.

Table 1: Cytotoxic Activity of Piperidine Derivatives against Cancer Cell Lines

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Compound 8 | HCT-116 | Colorectal Carcinoma | 3.94 | [4] |

| HepG-2 | Hepatocellular Carcinoma | 3.76 | [4] | |

| MCF-7 | Breast Cancer | 4.43 | [4] | |

| Compound 17a | PC3 | Prostate Cancer | Concentration-dependent inhibition | [3] |

| DTPEP | MDA-MB-231 | Breast Cancer | - | [3] |

| EF24 | Various | Lung, breast, ovarian, cervical cancer | ~10x more potent than curcumin | [5] |

| Vindoline-piperazine conjugate 23 | MDA-MB-46 | Breast Cancer | 1.00 (GI50) | [6] |

Table 2: Enzyme Inhibitory Activity of Piperidine Derivatives in Cancer

| Derivative | Target Enzyme | IC50 (µM) | Reference |

| Compound 8 | VEGFR-2 | 0.0554 | [4] |

| Compound 17 (Piperidinyl aminopyrimidine) | IKK-2 | 1.30 | [4] |

| EF24 | IKK | Potent inhibitor | [5] |

| EF31 | IKKβ | ~1.92 | [7] |

Experimental Protocols for Anticancer Activity Evaluation

This protocol outlines the determination of the cytotoxic effects of piperidine derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

Piperidine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

This protocol describes the investigation of the effect of piperidine derivatives on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cancer cells

-

Piperidine derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the piperidine derivative at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[1][9]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[9]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[9]

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein phosphorylation.

Signaling Pathways in Cancer Modulated by Piperidine Derivatives

Caption: Key anticancer signaling pathways modulated by piperidine derivatives.

Antiviral Activity of Piperidine Derivatives

The piperidine scaffold has been successfully incorporated into potent antiviral agents that can interfere with various stages of the viral life cycle.

Quantitative Antiviral Activity Data

The following table presents the antiviral activity of selected piperidine derivatives against Human Immunodeficiency Virus (HIV) and Influenza A virus.

Table 3: Antiviral Activity of Piperidine Derivatives

| Derivative | Virus | Cell Line | EC50 | Reference |

| FZJ13 | HIV-1 | - | Comparable to 3TC | [11] |

| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Lower than ribavirin, amantadine, and rimantadine | [11] |

| Compound 11e | Influenza A (various strains) | - | As low as 0.05 µM | [12][13] |

| Compound 6b3 | HIV-1 (wild-type) | - | 4.61 nM | [14] |

| TFH-I-116-D1 | HIV-1 (JRFL) | TZM-bl | 43.82 µM | [15] |

| TFH-I-116-D1 | HIV-1 (AD8) | TZM-bl | 4.804 µM | [15] |

| Compound 9 | HIV-1 (IIIB) | - | 540 nM | [16] |

Experimental Protocol for Anti-HIV Activity Evaluation

This protocol is for determining the 50% effective concentration (EC50) of piperidine derivatives against HIV-1.

Materials:

-

MT-4 cells

-

HIV-1 strain (e.g., III B)

-

Complete RPMI 1640 medium

-

Piperidine derivative

-

Positive control (e.g., Zidovudine - AZT)

-

MTT or similar cell viability reagent

-

96-well plates

Procedure:

-

Cell Preparation: Culture MT-4 cells in complete RPMI 1640 medium.

-

Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium.

-

Infection: In a 96-well plate, mix the test compounds with MT-4 cells and the HIV-1 virus stock. Include virus control (cells + virus) and mock-infected control (cells only) wells.

-

Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: After incubation, assess cell viability using the MTT assay as described in section 1.2.1.

-

Data Analysis: Calculate the percentage of protection against the cytopathic effect of the virus and determine the EC50 value. The 50% cytotoxic concentration (CC50) is determined in parallel on mock-infected cells. The selectivity index (SI) is calculated as CC50/EC50.

Antibacterial and Antifungal Activities

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various piperidine derivatives against different microbial strains.

Table 4: Antibacterial and Antifungal Activity of Piperidine Derivatives

| Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |

| Compound 1a | S. aureus | Antibacterial | 12 | [2] |

| E. coli | Antibacterial | 8 | [2] | |

| B. subtilis | Antibacterial | 10 | [2] | |

| Compound 6 | B. subtilis | Antibacterial | 0.75 mg/mL | [1] |

| B. cereus | Antibacterial | 1.5 mg/mL | [1] | |

| Compound 5, 6, 7 | C. albicans | Antifungal | 32-64 | [8] |

| Compound III | Aspergillus flavus | Antifungal | Significant activity | [14] |

Experimental Protocol for Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of piperidine derivatives against bacteria and fungi.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Piperidine derivative

-

Positive control antibiotic/antifungal

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[17]

-

Compound Dilution: Prepare serial twofold dilutions of the piperidine derivative in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.[8]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Neuroprotective Activity of Piperidine Derivatives

Several piperidine derivatives have shown promise in the management of neurodegenerative diseases by exhibiting neuroprotective effects.

Quantitative Neuroprotective Activity Data

The following table presents data on the neuroprotective and related enzyme inhibitory activities of selected piperidine derivatives.

Table 5: Neuroprotective and Enzyme Inhibitory Activity of Piperidine Derivatives

| Derivative | Assay/Target | Cell Line/Model | Activity/IC50 (µM) | Reference |

| Compound A10 | L-glutamic acid-induced injury | SH-SY5Y | Neuroprotective | [18] |

| Compound d5 | HDAC | - | 0.17 | [19] |

| AChE | - | 6.89 | [19] | |

| Compound d10 | HDAC | - | 0.45 | [19] |

| AChE | - | 3.22 | [19] | |

| Compound 15b | eeAChE | - | 0.39 | [20] |

| Compound 15j | eqBChE | - | 0.16 | [20] |

Experimental Protocol for Neuroprotection Assessment

This protocol evaluates the ability of piperidine derivatives to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Differentiated SH-SY5Y human neuroblastoma cells

-

Piperidine derivative

-

Neurotoxin (e.g., H₂O₂, 6-OHDA, MPP⁺)

-

Cell culture medium

-

MTT or other cell viability assay reagents

-

96-well plates

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells to obtain a neuronal phenotype.[21]

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of the piperidine derivative for a specified time (e.g., 2-4 hours).[22]

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., H₂O₂) to the culture medium.[22]

-

Co-incubation: Co-incubate the cells with the piperidine derivative and the neurotoxin for 24 hours.[22]

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 1.2.1.

-

Data Analysis: Compare the viability of cells treated with the piperidine derivative and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Visualizing Experimental Workflows and Logical Relationships

Caption: General experimental workflow for the development of piperidine-based therapeutics.

Conclusion

The piperidine scaffold continues to be a highly valuable framework in the development of new therapeutic agents with a wide range of biological activities. This technical guide has provided a comprehensive overview of the anticancer, antiviral, antibacterial, antifungal, and neuroprotective properties of piperidine derivatives, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, offers significant opportunities for the rational design of more potent and selective drug candidates. The provided methodologies and workflows serve as a practical resource for researchers dedicated to advancing the discovery and development of novel piperidine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. thieme-connect.com [thieme-connect.com]

- 19. benchchem.com [benchchem.com]

- 20. Discovery of potential inhibitors for stat3: ligand based 3D pharmacophore, virtual screening, molecular docking, dynamic studies and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

N-(Piperidin-4-yl)methanesulfonamide: A Core Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Piperidin-4-yl)methanesulfonamide is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, combined with the hydrogen-bonding capabilities of the methanesulfonamide group, makes it a valuable scaffold for the design of novel therapeutic agents. The piperidine moiety is a common feature in many approved drugs, valued for its favorable pharmacokinetic properties. This technical guide provides a comprehensive review of the available literature on N-(Piperidin-4-yl)methanesulfonamide and its derivatives, focusing on its synthesis, chemical properties, and biological activities. While the core molecule itself is primarily utilized as a building block, its derivatives have shown promise in a range of therapeutic areas, including oncology, inflammation, and neuroscience.

Physicochemical Properties

The fundamental properties of N-(Piperidin-4-yl)methanesulfonamide are summarized in the table below. These characteristics are essential for its application in synthetic chemistry and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C6H14N2O2S | Sigma-Aldrich[1][2] |

| Molecular Weight | 178.25 g/mol | Sigma-Aldrich[1][2] |

| Form | Solid | Sigma-Aldrich[1] |

| InChI Key | NAEICDPYHCEZMG-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| SMILES | CS(=O)(=O)NC1CCNCC1 | Sigma-Aldrich[1] |

Synthesis of the N-(Piperidin-4-yl)methanesulfonamide Scaffold

The synthesis of N-(Piperidin-4-yl)methanesulfonamide and its analogs typically involves the formation of the core piperidine ring, followed by the introduction of the methanesulfonamide group. A common and efficient method for the synthesis of related piperidine-containing compounds is through reductive amination.[3] This process involves the reaction of a piperidone precursor with an amine in the presence of a reducing agent.

A general synthetic workflow for producing a substituted N-(piperidin-4-yl)methanesulfonamide derivative is outlined below. This process often starts with a protected piperidone to ensure selective reactions.

Caption: General synthetic workflow for N-(Piperidin-4-yl)methanesulfonamide and its derivatives.

Experimental Protocols

While specific protocols for the synthesis of the parent N-(Piperidin-4-yl)methanesulfonamide are not extensively detailed in the public domain, methodologies for analogous structures provide a solid foundation. The following represents a generalized protocol for the synthesis of a related compound, N-Methyl-1-(piperidin-4-yl)methanamine, which can be adapted.[4]

Step 1: Reductive Amination of N-Boc-4-piperidone [4]

-

Objective: To introduce an amino group at the 4-position of the piperidine ring.

-

Materials: N-Boc-4-piperidone, Ammonia, Hydrogen gas, Raney Nickel, Methanol.

-

Procedure:

-

Dissolve N-Boc-4-piperidone in methanol in a high-pressure reactor.

-

Add Raney Nickel as a catalyst.

-

Introduce ammonia into the reactor.

-

Pressurize the reactor with hydrogen gas (e.g., to 5 bar).

-

Heat the reaction mixture (e.g., to 50°C) and stir for 12-16 hours.

-

Monitor the reaction by HPLC or TLC.

-

Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the mixture to remove the catalyst and concentrate the filtrate to obtain the crude product.

-

Step 2: Sulfonylation

-

Objective: To add the methanesulfonyl group to the amino function.

-

Materials: The product from Step 1, Methanesulfonyl chloride, a suitable base (e.g., triethylamine), and a solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the amine in the solvent and cool in an ice bath.

-

Add the base, followed by the dropwise addition of methanesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer and concentrate to yield the sulfonamide.

-

Step 3: Deprotection [4]

-

Objective: To remove the N-Boc protecting group.

-

Materials: The N-Boc protected sulfonamide, a strong acid (e.g., trifluoroacetic acid or HCl in dioxane), and a solvent.

-

Procedure:

-

Dissolve the protected compound in a suitable solvent.

-

Add the acid and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Concentrate the mixture to remove the acid and solvent.

-

Neutralize with a base and extract the product into an organic solvent.

-

Dry and concentrate the organic layer to obtain the final product.

-

Biological Activities and Therapeutic Potential of Derivatives

Derivatives of N-(Piperidin-4-yl)methanesulfonamide have been investigated for a variety of biological activities. The core scaffold serves as a key structural element that can be modified to target different biological pathways.

Anti-inflammatory Activity

Several derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, which can be considered structurally related to the core topic, have demonstrated significant anti-inflammatory properties.[5] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5]

Quantitative Data on Anti-inflammatory Activity [5]

| Compound | NO Production IC50 (µM) | TNF-α Production IC50 (µM) |

| 6e | 0.86 | 1.87 |

The mechanism of action for the anti-inflammatory effects of these derivatives is believed to involve the inhibition of the NF-κB signaling pathway.[5] Compound 6e was shown to restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages.[5]

Caption: Inhibition of the NF-κB signaling pathway by a piperidine derivative.

Antitumor Activity

Derivatives of N-(piperidin-4-yl)benzamide have been explored as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which plays a role in the cellular response to low oxygen levels and can be a target in cancer therapy.[6] Some of these compounds have shown significant inhibitory bioactivity in HepG2 cancer cells.[6]

Quantitative Data on Antitumor Activity [6]

| Compound | HepG2 IC50 (µM) |

| 10b | 0.12 |

| 10j | 0.13 |

These compounds were found to induce the expression of HIF-1α protein and its downstream target gene p21.[6] Furthermore, they upregulated the expression of cleaved caspase-3, a key marker of apoptosis, thereby promoting tumor cell death.[6]

Caption: Proposed mechanism of antitumor activity via HIF-1α activation.

Other Potential Applications

The N-(Piperidin-4-yl)methanesulfonamide scaffold is present in molecules with a wide range of other potential therapeutic applications:

-

HMG-CoA Reductase Inhibition: A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis.[7] One compound in this series demonstrated an IC50 of 1.12 nM in rat isolated hepatocytes.[7]

-

5-HT2A Receptor Inverse Agonism: A derivative, ACP-103, was identified as a potent and orally active 5-HT2A receptor inverse agonist with potential utility as an antipsychotic agent.[8] It displayed a mean pKi of 9.3 at human 5-HT2A receptors.[8]

-

T-type Calcium Channel Blockade: Certain 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives have been synthesized and evaluated as T-type calcium channel blockers, showing potential as novel antihypertensive agents.[9]

Conclusion

N-(Piperidin-4-yl)methanesulfonamide is a valuable and versatile scaffold in modern drug discovery. While the parent compound primarily serves as a synthetic intermediate, its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antitumor, and cardiovascular effects. The adaptability of the piperidine ring and the methanesulfonamide group allows for the fine-tuning of physicochemical and pharmacokinetic properties, enabling the development of potent and selective modulators of various biological targets. Future research into novel derivatives of this core structure holds significant promise for the discovery of new therapeutic agents to address a range of unmet medical needs. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to explore the potential of this important chemical scaffold.

References

- 1. n-piperidin-4-yl-methanesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. n-piperidin-4-yl-methanesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide Research Compound|N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide [benchchem.com]

- 7. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The journey of drug discovery is marked by the constant pursuit of novel molecular entities with enhanced therapeutic efficacy and reduced toxicity. Among the myriad of scaffolds explored, sulfonamide derivatives continue to emerge as a versatile and promising class of compounds. This in-depth technical guide delves into the core aspects of the discovery of novel sulfonamide derivatives, offering a comprehensive overview of their synthesis, biological activities, and the experimental protocols that underpin their development.

Introduction: The Enduring Legacy and Modern Resurgence of Sulfonamides

First introduced as antibacterial agents, sulfonamides have undergone a remarkable evolution, transcending their initial therapeutic indications.[1][2] Their inherent chemical stability, favorable physicochemical properties, and the three-dimensional arrangement of the sulfonamide group have made them a privileged scaffold in medicinal chemistry.[3] Today, novel sulfonamide derivatives are being investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and carbonic anhydrase inhibitory effects.[4][5][6] This resurgence is fueled by a deeper understanding of their mechanisms of action and the application of modern drug design strategies.[7]

Synthetic Strategies: Building the Molecular Architecture

The synthesis of novel sulfonamide derivatives typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[8] However, the structural diversity of modern sulfonamides necessitates a broader range of synthetic methodologies.

General Synthesis Workflow

A common workflow for the synthesis and initial evaluation of novel sulfonamide derivatives is depicted below. This process begins with the selection of appropriate starting materials and culminates in the identification of lead compounds with promising biological activity.

Caption: General workflow for the synthesis and screening of novel sulfonamide derivatives.

Experimental Protocol: General Procedure for the Synthesis of N-substituted Sulfonamides

This protocol outlines a typical method for the synthesis of sulfonamide derivatives.[9][10]

Materials:

-

Appropriate amine (1.0 mmol)

-

Appropriate sulfonyl chloride (1.0 mmol)

-

Triethylamine (1.2 mmol) or other suitable base

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Hydrochloric acid (diluted)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine (1.0 mmol) in the anhydrous solvent (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the sulfonyl chloride (1.0 mmol) to the solution.

-

Add the base (e.g., triethylamine, 1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with diluted hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.[11][12]

Biological Activities and Mechanisms of Action

Novel sulfonamide derivatives have demonstrated a broad range of biological activities, with significant potential in oncology and infectious diseases.

Anticancer Activity

The anticancer properties of sulfonamides are often attributed to their ability to inhibit key enzymes and signaling pathways involved in tumor growth and progression.[13][14]

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[15][16] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor cell proliferation, survival, and metastasis.[17][18] By inhibiting these isoforms, sulfonamide derivatives can disrupt the pH balance in cancer cells, leading to apoptosis.[18]

Caption: Mechanism of anticancer action via carbonic anhydrase IX inhibition by sulfonamides.

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[19] Several sulfonamide derivatives have been designed as VEGFR-2 inhibitors, thereby suppressing tumor-induced angiogenesis.[17][19]

The following table summarizes the in vitro cytotoxic activity of representative novel sulfonamide derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 | HCT-116 (Colon) | 3.53 | [19] |

| HepG-2 (Liver) | 3.33 | [19] | |

| MCF-7 (Breast) | 4.31 | [19] | |

| Compound 3a | HCT-116 (Colon) | 4.12 | [19] |

| HepG-2 (Liver) | 5.58 | [19] | |

| MCF-7 (Breast) | 4.63 | [19] | |

| Compound 15 | HCT-116 (Colon) | 3.3 | [19] |

| HepG-2 (Liver) | 4.3 | [19] | |

| MCF-7 (Breast) | 3.9 | [19] | |

| MMH-1 | MDA-MB-231 (Breast) | Selectively cytotoxic | [18] |

Antimicrobial Activity

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[20][21] Humans are not affected as they obtain folic acid from their diet.[21] The combination with trimethoprim, which inhibits a subsequent step in the folic acid pathway, often results in a synergistic and bactericidal effect.[21][22]

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

The following table presents the minimum inhibitory concentration (MIC) values for selected novel sulfonamide derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5a | E. coli | 7.81 | [12] |

| Compound 9a | E. coli | 7.81 | [12] |

| Compound 5b | S. aureus | - | [9] |

| Compound 5e | C. albicans (Fungus) | - | [9] |

| Compound 5g | C. albicans (Fungus) | - | [23] |

| Compound 5j | C. albicans (Fungus) | - | [23] |

Note: Specific MIC values for compounds 5b, 5e, 5g, and 5j were not provided in the source material, but they were reported to have significant activity.

Experimental Protocols for Biological Evaluation

The biological evaluation of novel sulfonamide derivatives involves a series of in vitro and in vivo assays to determine their efficacy and safety profile.

In Vitro Assays

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific CA isoform.

Protocol:

-

Purify the human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII) using affinity chromatography.[24]

-

Prepare a series of dilutions of the test sulfonamide compound.

-

In a 96-well plate, add the buffer, the purified CA enzyme, and the test compound.

-

Initiate the enzymatic reaction by adding the substrate (e.g., p-nitrophenyl acetate).

-

Measure the rate of substrate hydrolysis by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the novel sulfonamide derivative for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Protocol:

-

Prepare a standardized inoculum of the test bacterium.

-

In a 96-well microtiter plate, prepare serial twofold dilutions of the sulfonamide compound in a suitable broth medium.

-

Inoculate each well with the bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Studies

Principle: This model assesses the in vivo efficacy of an antibacterial sulfonamide in a mouse model of systemic infection.[20]

Protocol:

-

Use a suitable animal model, such as female BALB/c mice.[20]

-

Prepare an inoculum of a clinically relevant bacterial strain (e.g., MRSA).[20]

-

Induce a systemic infection in the mice by intraperitoneal injection of the bacterial suspension.[20]

-

One hour post-infection, administer the test sulfonamide compound (with or without trimethoprim) via an appropriate route (e.g., oral gavage or intraperitoneal injection).[20]

-

Include a vehicle control group and a positive control group (a known effective antibiotic).

-

Monitor the survival of the mice over a period of several days.

-

At specific time points, euthanize a subset of mice to determine the bacterial load in various organs (e.g., spleen, liver, blood) by plating serial dilutions of organ homogenates on agar plates.

-

Evaluate the efficacy of the treatment based on increased survival rates and reduction in bacterial burden compared to the control group.

Conclusion and Future Directions

The discovery of novel sulfonamide derivatives continues to be a vibrant and fruitful area of research. Their chemical tractability and diverse biological activities make them highly attractive candidates for drug development. Future efforts will likely focus on the rational design of isoform-selective inhibitors to minimize off-target effects, the exploration of novel mechanisms of action, and the development of hybrid molecules that combine the sulfonamide scaffold with other pharmacophores to enhance therapeutic efficacy.[25] The comprehensive approach outlined in this guide, from synthesis to in vivo evaluation, provides a robust framework for the continued exploration and development of this remarkable class of compounds.

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review [sciepub.com]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 8. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 9. tandfonline.com [tandfonline.com]

- 10. scirp.org [scirp.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portal.fis.tum.de [portal.fis.tum.de]

- 14. benthamdirect.com [benthamdirect.com]

- 15. mdpi.com [mdpi.com]

- 16. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]